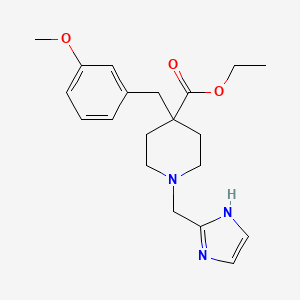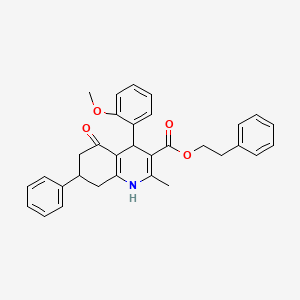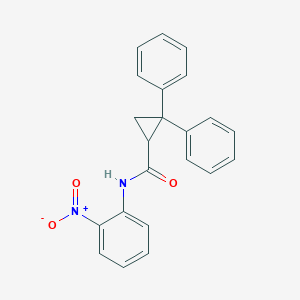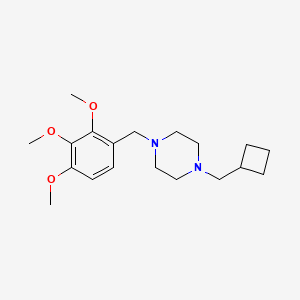![molecular formula C15H24N2S B5116576 N-[2-(methylthio)phenyl]-1-propyl-4-piperidinamine](/img/structure/B5116576.png)
N-[2-(methylthio)phenyl]-1-propyl-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(methylthio)phenyl]-1-propyl-4-piperidinamine, also known as Methylthioamphetamine (MTA), is a synthetic compound that belongs to the amphetamine class of drugs. It is a potent psychostimulant that has been widely used in scientific research to study the central nervous system and its effects on behavior.
Mecanismo De Acción
MTA acts as a potent psychostimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It works by inhibiting the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in an increase in neuronal activity and the release of various hormones and neurotransmitters, leading to the characteristic effects of psychostimulants.
Biochemical and Physiological Effects
MTA has been shown to have various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, leading to an increase in metabolism and energy expenditure. It also increases the release of various hormones and neurotransmitters, leading to an increase in alertness, focus, and motivation. MTA has also been shown to have neurotoxic effects on the brain, leading to damage to neurons and other brain cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTA has several advantages for use in lab experiments. It is a potent psychostimulant that produces reliable and consistent effects on behavior and physiology. It is also relatively easy to synthesize and has a long shelf life, making it a cost-effective option for researchers. However, MTA also has several limitations. It has neurotoxic effects on the brain, making it unsuitable for long-term studies. It is also a controlled substance, making it difficult to obtain and use in some jurisdictions.
Direcciones Futuras
There are several future directions for the use of MTA in scientific research. One area of interest is the development of new psychostimulant drugs that are less toxic and have fewer side effects. Another area of interest is the study of the effects of psychostimulants on the brain and behavior in different populations, such as children, adolescents, and the elderly. Additionally, there is a need for more research on the long-term effects of psychostimulant use on the brain and behavior.
Conclusion
In conclusion, N-[2-(methylthio)phenyl]-1-propyl-4-piperidinaminephetamine (MTA) is a potent psychostimulant that has been widely used in scientific research to study the central nervous system and its effects on behavior. It is synthesized using various methods and acts by increasing the release of dopamine, norepinephrine, and serotonin in the brain. MTA has several advantages and limitations for use in lab experiments and has several future directions for research.
Métodos De Síntesis
MTA can be synthesized using various methods, including the Leuckart-Wallach reaction, reductive amination, and the Mannich reaction. The Leuckart-Wallach reaction involves the reaction of benzyl methyl ketone with hydrochloric acid and formamide to produce MTA. Reductive amination involves the reaction of 4-methylthiophenyl-2-propanone with propylamine and sodium borohydride to produce MTA. The Mannich reaction involves the reaction of 4-methylthiophenyl-2-propanone with formaldehyde and propylamine to produce MTA.
Aplicaciones Científicas De Investigación
MTA has been widely used in scientific research to study the central nervous system and its effects on behavior. It has been used to study the effects of psychostimulants on neurotransmitter release, neuronal activity, and behavior. MTA has also been used to study the effects of psychostimulants on the reward system and addiction.
Propiedades
IUPAC Name |
N-(2-methylsulfanylphenyl)-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2S/c1-3-10-17-11-8-13(9-12-17)16-14-6-4-5-7-15(14)18-2/h4-7,13,16H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKRWZVKUGTTPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide](/img/structure/B5116508.png)
![(2-furylmethyl)({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)2-propyn-1-ylamine](/img/structure/B5116513.png)

![3-hydroxy-N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}butanohydrazide](/img/structure/B5116521.png)

![N~4~-[3-(4-morpholinyl)propyl]-6-phenyl-2,4-pyrimidinediamine](/img/structure/B5116539.png)
![5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5116544.png)
![N-[1-(3-bromophenyl)propyl]acetamide](/img/structure/B5116552.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5116559.png)



